molecular formula C23H25NO4 B11405351 Butyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Butyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Cat. No.: B11405351
M. Wt: 379.4 g/mol
InChI Key: NLZDMZWEJHXTJF-UHFFFAOYSA-N
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Description

BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that features a benzofuran ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to efficiently form carbon-carbon bonds . These methods are favored for their mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized quinone derivatives, reduced dihydrobenzofuran derivatives, and substituted benzofuran compounds.

Scientific Research Applications

BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran ring can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the acetamido group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group and butyl ester functionality enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

butyl 4-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C23H25NO4/c1-4-5-12-27-23(26)17-7-9-19(10-8-17)24-21(25)13-18-14-28-22-16(3)15(2)6-11-20(18)22/h6-11,14H,4-5,12-13H2,1-3H3,(H,24,25)

InChI Key

NLZDMZWEJHXTJF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3C)C

Origin of Product

United States

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